(5-Bromopyridin-3-yl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone

BTK inhibition Structure-Activity Relationship Kinase selectivity

This intermediate embeds a cyclopropyl-2-hydroxyethyl piperazine substituent that provides >10-fold BTK potency (US 8,729,072) and a 5-bromopyridine handle for high-throughput Suzuki coupling. Unlike generic piperazine analogs, it pre-installs the patented selectivity‑enforcing motif, eliminates scaffold re‑synthesis, and enables one‑step prodrug conjugation via the secondary alcohol. Procure the definitive building block for accelerated BTK inhibitor lead optimization.

Molecular Formula C15H20BrN3O2
Molecular Weight 354.248
CAS No. 1396781-56-8
Cat. No. B2357237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromopyridin-3-yl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone
CAS1396781-56-8
Molecular FormulaC15H20BrN3O2
Molecular Weight354.248
Structural Identifiers
SMILESC1CC1C(CN2CCN(CC2)C(=O)C3=CC(=CN=C3)Br)O
InChIInChI=1S/C15H20BrN3O2/c16-13-7-12(8-17-9-13)15(21)19-5-3-18(4-6-19)10-14(20)11-1-2-11/h7-9,11,14,20H,1-6,10H2
InChIKeyULXPZLZXULDSTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1396781-56-8: A Key Piperazine-Bromopyridine Intermediate for BTK Inhibitor Synthesis


(5-Bromopyridin-3-yl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone (CAS 1396781-56-8) is a heterocyclic small-molecule building block (C15H20BrN3O2, MW 354.25) widely documented as a key chemical intermediate in the development of potent Bruton's Tyrosine Kinase (BTK) inhibitors [1]. It integrates a 5-bromopyridine moiety—a versatile handle for palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig)—with a piperazine scaffold bearing a distinctive 2-cyclopropyl-2-hydroxyethyl substituent that imparts unique conformational and hydrogen-bonding properties exploitable in structure-activity relationship (SAR) campaigns [2].

Why Generic Piperazine-Bromopyridine Building Blocks Cannot Substitute for CAS 1396781-56-8 in BTK-Focused Programs


Piperazine-bromopyridine intermediates occupy a contested chemical space; however, their downstream biological performance is exquisitely sensitive to the nature of the N-substituent on the piperazine ring . Generic alternatives bearing simple alkyl (e.g., methyl, benzyl) or unsubstituted hydroxyethyl groups lack the cyclopropyl ring, which introduces conformational constraint and modulates both logP and hydrogen-bond donor/acceptor topology [1]. In BTK inhibitor scaffolds where piperazine substitution directly influences kinase hinge-region occupancy and selectivity against off-target kinases (e.g., EGFR, ITK), empirical SAR data demonstrate that cyclopropyl-hydroxyethyl substitution yields potency shifts exceeding 10-fold relative to linear or unconstrained analogs [1][2]. Consequently, substituting CAS 1396781-56-8 with a structurally simpler piperazine building block introduces a high risk of potency erosion and altered selectivity profiles, necessitating de novo SAR re-optimization [1].

Quantitative Differentiation of CAS 1396781-56-8 Against Closest Piperazine-Bromopyridine Analogs


Conformational Restraint via Cyclopropyl-Hydroxyethyl Substitution Enhances BTK Inhibitor Potency by >10-Fold Over Unconstrained Analogs

In the alkylated piperazine compound series disclosed in U.S. Patent 8,729,072 (Genentech/Roche), the 2-cyclopropyl-2-hydroxyethyl substituent on the piperazine ring—exactly the motif delivered by CAS 1396781-56-8—was a key structural determinant for BTK inhibitory potency. Compounds incorporating this motif exhibited BTK IC50 values in the low nanomolar range, whereas direct analogs bearing unconstrained linear hydroxyethyl or simple methyl substituents on the piperazine nitrogen showed IC50 values >10-fold higher, reflecting the critical contribution of cyclopropyl-induced conformational pre-organization to optimal kinase hinge-region binding [1]. This potency differential was consistently observed across multiple chemotypes within the patent's exemplified compound library, confirming the robust SAR benefit of the cyclopropyl-hydroxyethyl architecture [1].

BTK inhibition Structure-Activity Relationship Kinase selectivity

Bromine at Pyridine 5-Position Enables Modular Diversification via Cross-Coupling, a Functional Handle Absent in Dehalogenated or Chlorinated Comparators

The 5-bromopyridine moiety of CAS 1396781-56-8 serves as a reactive handle for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling late-stage diversification of the pyridine ring to generate focused libraries of BTK inhibitor candidates [1]. In contrast, the corresponding 5-chloropyridine or unsubstituted pyridine analogs exhibit significantly lower reactivity in cross-coupling (typically requiring harsher conditions or specialized ligands), while dehalogenated pyridine intermediates lack the capacity for further functionalization altogether . This synthetic versatility is a key differentiator: CAS 1396781-56-8 is explicitly described as a 'key chemical intermediate' specifically because the bromine atom enables rapid SAR exploration through parallel library synthesis .

Synthetic chemistry Cross-coupling Late-stage functionalization

Hydroxyethyl Group Provides a Tractable Vector for Prodrug Derivatization Not Available in Non-hydroxylated Piperazine Analogs

The secondary alcohol on the 2-cyclopropyl-2-hydroxyethyl substituent of CAS 1396781-56-8 provides a chemically accessible handle for prodrug strategies (e.g., phosphate ester or amino acid ester formation) aimed at improving aqueous solubility and oral bioavailability of the final BTK inhibitor candidates . Analogs such as 1-(5-bromopyridin-3-yl)-4-methylpiperazine (CAS 412347-30-9) or 1-benzyl-4-[(5-bromopyridin-3-yl)methyl]piperazine (CAS 1774953-09-1) lack hydroxyl functionality, precluding direct prodrug derivatization without additional synthetic steps [1][2]. In the competitive BTK inhibitor landscape—where ibrutinib and acalabrutinib are limited by solubility-driven bioavailability constraints—the ability to incorporate a prodrug handle at the intermediate stage offers a tangible advantage in developing next-generation candidates with improved developability .

Prodrug design Pharmacokinetics Solubility enhancement

Cyclopropyl Group Modulates Lipophilicity and Metabolic Stability Relative to Phenyl or Benzyl Analogs

The cyclopropyl ring of CAS 1396781-56-8 (cLogP ~1.8, predicted) [1] imparts lower lipophilicity compared to phenyl-substituted piperazine analogs (e.g., 1-(5-bromopyridin-3-yl)-4-phenylpiperazine, cLogP ~3.2), which is correlated with reduced CYP450-mediated oxidative metabolism and lower risk of hERG channel blockade in kinase inhibitor programs [2]. While direct comparative metabolic stability data for CAS 1396781-56-8 are not publicly available, the class-level principle that replacing phenyl/benzyl groups with cyclopropyl in piperazine-containing kinase inhibitors improves metabolic stability (reduced intrinsic clearance in human liver microsomes by 2- to 5-fold) is well-established in the medicinal chemistry literature for BTK and related kinase targets [2][3].

Drug metabolism Lipophilicity Cytochrome P450

Direct Role as a Key Intermediate in Patent-Exemplified BTK Inhibitor Syntheses, Confirming Utility in Industry-Standard Scaffolds

CAS 1396781-56-8 is explicitly recognized in the chemical literature and vendor documentation as a key intermediate for the synthesis of potent BTK inhibitors, with its bromopyridine-piperazine-cyclopropyl-hydroxyethyl architecture embedded in patent-exemplified compound series from Genentech/Roche [1]. This is in contrast to structurally similar piperazine-bromopyridine intermediates that, while commercially available, lack documented patent precedence in BTK inhibitor synthesis programs . The existence of patent-validated synthetic routes employing this intermediate reduces the technical risk for procurement teams, as the compound's utility has been demonstrated in an industrial drug discovery context rather than remaining purely theoretical .

BTK inhibitor Patent synthesis Drug discovery

High-Impact Application Scenarios for CAS 1396781-56-8 in BTK-Targeted Drug Discovery


Parallel Library Synthesis for BTK Inhibitor Lead Optimization via Suzuki-Miyaura Cross-Coupling

CAS 1396781-56-8 is optimally deployed as the central intermediate in parallel library synthesis campaigns aimed at exploring SAR around the pyridine ring of BTK inhibitor candidates. The 5-bromopyridine handle permits high-throughput Suzuki-Miyaura coupling with diverse boronic acid/ester partners to generate arrays of analogs varying the pyridine substituent . This modular approach, enabled specifically by the bromine atom, allows medicinal chemistry teams to rapidly probe electronic and steric effects on BTK potency and selectivity without re-synthesizing the entire piperazine-cyclopropyl-hydroxyethyl scaffold . The >10-fold potency advantage conferred by the cyclopropyl-hydroxyethyl motif (as documented in patent US 8,729,072) means that only the pyridine substituent requires optimization, significantly compressing SAR timelines [1].

Prodrug-Enabled BTK Inhibitor Development Leveraging the Hydroxyethyl Handle

For drug discovery programs targeting improved oral bioavailability of BTK inhibitors, the secondary alcohol on CAS 1396781-56-8 provides a pre-installed functional group for phosphate ester or amino acid ester prodrug formation . This contrasts with non-hydroxylated piperazine intermediates that require additional synthetic manipulation to introduce a derivatizable handle. By selecting CAS 1396781-56-8 at the intermediate procurement stage, developability teams can directly access prodrug candidates through a single-step conjugation, reducing overall synthetic complexity and accelerating candidate nomination timelines .

Metabolic Stability-Driven Scaffold Selection Using the Cyclopropyl Motif

In early-stage BTK inhibitor programs where metabolic soft spots must be identified and mitigated, the cyclopropyl group of CAS 1396781-56-8 offers a class-validated strategy for reducing oxidative metabolism relative to phenyl- or benzyl-substituted piperazine analogs [1]. Procurement of this intermediate enables the synthesis of lead compounds with intrinsically lower lipophilicity (cLogP ~1.8 vs. ~3.2 for phenyl analogs) , which correlates with improved microsomal stability and reduced CYP450 inhibition liability [1]. This scenario is particularly relevant for teams targeting chronic dosing indications (e.g., autoimmune disease) where metabolic stability is a critical developability criterion [1].

Patent-Landscape-Informed BTK Inhibitor Design Using Validated Synthetic Routes

CAS 1396781-56-8 occupies a defined position within the BTK inhibitor patent landscape, having been incorporated into exemplified compound syntheses in Genentech/Roche's alkylated piperazine patent family (US 8,729,072 B2) . For organizations pursuing BTK inhibitor programs and seeking to establish freedom-to-operate or design-around strategies, procurement of this intermediate enables rapid synthesis and profiling of patent-informed comparator compounds. This application scenario is distinct from procuring non-patent-contextualized building blocks, as the documented synthetic precedents reduce the risk of investing in an intermediate with unvalidated downstream utility .

Quote Request

Request a Quote for (5-Bromopyridin-3-yl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.